![molecular formula C17H11Cl2N5 B2914228 N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 109090-19-9](/img/structure/B2914228.png)
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various processes. For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The structure–activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can vary. For example, one study describes a reaction involving chalcone and guanidine hydrochloride to synthesize 2,4,6-trisubstituted pyrimidines . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, one study highlights a potent derivative with a minimum inhibitory concentration (MIC) value of 0.488 µM and non-cytotoxicity to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Structural Insights
Efficient Synthesis Techniques
Research has led to the development of efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-amines, showcasing innovative approaches to chemical synthesis. For instance, an effective synthesis of an NMDA receptor antagonist highlighted the use of novel reagents for the stereoselective conversion of benzylic alcohol into benzylic fluoride, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in synthesizing biologically active compounds (Bio et al., 2008).
Crystal Structure and Bioactivity
The structural characterization through crystallography has provided insights into the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, emphasizing the compound's potential in drug development (Titi et al., 2020).
Applications in Medicinal Chemistry
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have shown significant affinity for A1 adenosine receptors, which could be leveraged in developing treatments for various conditions, demonstrating the compound's potential in therapeutic applications (Harden et al., 1991).
Antimicrobial and Anticancer Potency
Novel pyrazole derivatives have been synthesized to evaluate their in vitro antimicrobial and anticancer activity, where certain derivatives exhibited higher activity than standard drugs, underscoring the compound's utility in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Contribution to Material Science
Fluorescent Sensor Development
The compound's derivatives have been utilized in creating novel fluorescent sensors for detecting small inorganic cations, offering a new approach to cation detection in highly polar solvents, thus expanding the material science applications of pyrazolo[3,4-d]pyrimidin-4-amines (Mac et al., 2010).
Zukünftige Richtungen
The future directions for the research and development of pyrimidine derivatives are promising. These compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
Eigenschaften
IUPAC Name |
N,1-bis(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPSZYSVSBVMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

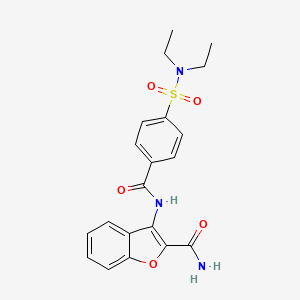
![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)
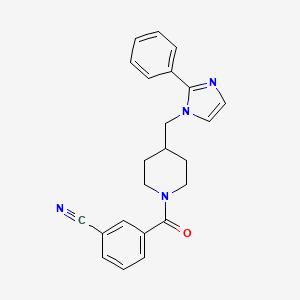
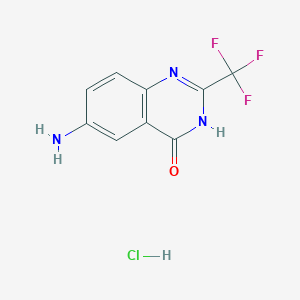
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)

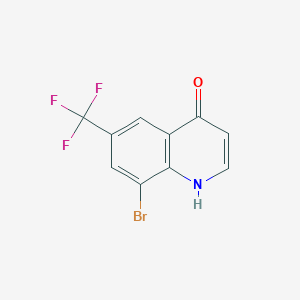
![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)
![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)
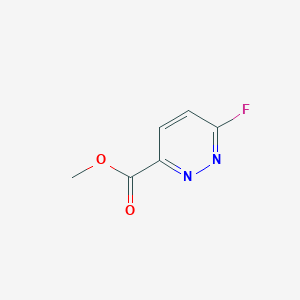
![(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B2914168.png)